molecular formula C15H21NO4 B166274 Mefenoxam CAS No. 70630-17-0

Mefenoxam

Cat. No. B166274
CAS RN: 70630-17-0
M. Wt: 279.33 g/mol
InChI Key: ZQEIXNIJLIKNTD-GFCCVEGCSA-N
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Description

Mefenoxam, also known as Metalaxyl-M, is a systemic fungicide used for the prevention and control of plant diseases . It is effective against a variety of diseases, including blight, root rot, and downy mildew . It is the active ingredient in the seed treatment agent Apron XL LS .


Molecular Structure Analysis

Mefenoxam’s chemical structure allows it to be readily absorbed and transferred by plant tissues . This systemic property enables it to protect plants from both external and internal infections .

Scientific Research Applications

Fungicide Efficacy and Resistance

  • Mefenoxam is widely used for managing diseases caused by Phytophthora spp. on ornamentals. A study showed that mefenoxam-resistant isolates of Phytophthora nicotianae outcompeted sensitive ones, indicating a challenge for its continued effectiveness in nurseries (Hu, Hong, Stromberg, & Moorman, 2008).
  • Research on Phytophthora infestans revealed that sensitive isolates quickly acquired resistance to mefenoxam, although this resistance decreased with subsequent culturing on mefenoxam-free medium (Childers, Danies, Myers, Fei, Small, & Fry, 2015).

Dissipation and Soil Interaction

  • A study on mefenoxam dissipation in watermelons and soils under field conditions found that its dissipation rate was faster in whole watermelons than in soils (Liu, Qin, & Ji, 2010).
  • The impact of mefenoxam on soil biochemical properties revealed that high doses decreased soil fungal populations while stimulating bacterial activity, potentially affecting agronomic crop production (Gómez, García-Martínez, Osta, Parrado, & Tejada, 2015).

Microbial Communities

  • Combined application of mefenoxam and copper showed distinct effects on both the structural and functional diversity of soil microbial communities (Demanou et al., 2006).

Environmental Considerations

  • Mefenoxam's soil mobility and dissipation were studied, revealing rapid dissipation regardless of soil type or irrigation, with significant movement in deeper soil layers (Gardner & Branham, 2001).
  • A study on mefenamic acid (a different chemical compound) looked at its removal from aqueous solutions by oxidative processes, providing insights into water treatment methodologies (Colombo et al., 2016).

Agricultural Applications

  • Mefenoxam's effectiveness against Phytophthora capsici in peppers was explored, highlighting the need for alternative control methods due to emerging insensitivity (Matheron & Porchas, 2002).
  • In potato crops, mefenoxam provided significant control of pink rot and leak caused by Phytophthora erythroseptica and Pythium ultimum, especially when applied through specific methods (Taylor, Salas, & Gudmestad, 2004).

Veterinary Medicine

  • A case of gastrointestinal pythiosis in a dog was successfully treated with a combination of itraconazole, terbinafine, and mefenoxam, indicating potential applications in veterinary medicine (Hummel et al., 2010).

Disease Control and Resistance Management

  • The relationship between mefenoxam efficacy and cultivar susceptibility to pink rot and leak in potatoes was assessed, suggesting that cultivar-specific strategies may efficiently manage diseases and mefenoxam resistance (Taylor, Pasche, & Gudmestad, 2008).

properties

IUPAC Name

methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEIXNIJLIKNTD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032671
Record name Metalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metalaxyl-M

CAS RN

70630-17-0
Record name (R)-Metalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70630-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metalaxyl-M [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070630170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METALAXYL-M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q54ONN4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,160
Citations
R Childers, G Danies, K Myers, Z Fei… - …, 2015 - Am Phytopath Society
… mefenoxam were transferred to pea broth with mefenoxam (100 µg ml–1). For individuals growing in the presence of mefenoxam, … For individuals growing in the absence of mefenoxam, …
Number of citations: 60 apsjournals.apsnet.org
AP Keinath - Plant disease, 2007 - Am Phytopath Society
… for sensitivity to mefenoxam at 100 … mefenoxam-containing fungicides had ever been used. Intermediately sensitive or resistant isolates were found in the four fields in which mefenoxam …
Number of citations: 122 apsjournals.apsnet.org
A Monkiedje, MO Ilori, M Spiteller - Soil Biology and Biochemistry, 2002 - Elsevier
… Information is scarce concerning the effect of mefenoxam … of mefenoxam and metalaxyl to an agricultural soil. The specific objective of this study is to determine the effects of mefenoxam …
Number of citations: 179 www.sciencedirect.com
SN Jeffers, G Schnabel, JP Smith - Plant Disease, 2004 - Am Phytopath Society
… were sensitive to mefenoxam with mycelium growth severely restricted by 100 ppm of mefenoxam (0 … To our knowledge, this is the first report of mefenoxam resistance in P. cactorum on …
Number of citations: 44 apsjournals.apsnet.org
G Parra, J Ristaino - Plant Disease, 1998 - Am Phytopath Society
… of Ridomil Gold (mefenoxam) according to labeled recommendations in 1997. Mefenoxam is the active enantiomer contained in the racemic fungicide metalaxyl. Mefenoxam was widely …
Number of citations: 70 apsjournals.apsnet.org
A Monkiedje, M Spiteller - Biology and Fertility of Soils, 2002 - Springer
The objective of the study was to compare ecotoxicological data obtained from laboratory experiments on the side-effects of three phenylamide fungicides, pure metalaxyl (racemic …
Number of citations: 95 link.springer.com
JH Hu, CX Hong, EL Stromberg… - Plant …, 2008 - Wiley Online Library
Mefenoxam is one of the most commonly used fungicides for managing diseases caused by Phytophthora spp. on ornamentals. The objectives of this study were to determine whether …
TB Siegenthaler, ZR Hansen - Plant Disease, 2021 - Am Phytopath Society
… Seven isolates were resistant to mefenoxam, 86 were … mefenoxam. Resistance to fluopicolide and cyazofamid was widespread in Tennessee, and it was more localized for mefenoxam …
Number of citations: 29 apsjournals.apsnet.org
KH Lamour, MK Hausbeck - Phytopathology, 2000 - Am Phytopath Society
… , and inheritance of mefenoxam sensitivity was assessed in … as insensitive and four as sensitive to mefenoxam. In 1998, 55% … In addition, we tested the hypothesis that mefenoxam …
Number of citations: 286 apsjournals.apsnet.org
RJ Taylor, JS Pasche, NC Gudmestad - Plant Disease, 2006 - Am Phytopath Society
… mefenoxam sensitive. Isolates with EC 50 values >1.0 μg ml -1 were designated as insensitive to mefenoxam … Mefenoxam reduced infection frequency of sensitive isolates by as much …
Number of citations: 38 apsjournals.apsnet.org

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